molecular formula C21H26ClN3O4S B11133459 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B11133459
M. Wt: 452.0 g/mol
InChI Key: XCHLNZXNDMDKHW-UHFFFAOYSA-N
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Description

The compound N²-[(3-chloro-4-methoxyphenyl)sulfonyl]-N²-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide is a glycinamide derivative featuring a sulfonamide core with three distinct substituents:

  • 3-Chloro-4-methoxyphenyl sulfonyl group: Provides electron-withdrawing and steric bulk.
  • Cyclohexyl group: Enhances lipophilicity and conformational flexibility.

Its synthesis likely involves sulfonylation of a glycinamide precursor, followed by selective substitution .

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H26ClN3O4S/c1-29-20-8-7-18(13-19(20)22)30(27,28)25(17-5-3-2-4-6-17)15-21(26)24-14-16-9-11-23-12-10-16/h7-13,17H,2-6,14-15H2,1H3,(H,24,26)

InChI Key

XCHLNZXNDMDKHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Preparation of Intermediate A (3-Chloro-4-methoxybenzenesulfonyl chloride)

Protocol :

  • Chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid at 0–5°C for 4–6 hours.

  • Quenching with ice-water and extraction with dichloromethane yields the sulfonyl chloride (85–92% purity).

Key Data :

ParameterValueSource
Reaction Temperature0–5°C
Yield89%
Purity (HPLC)92%

Coupling with Cyclohexylglycine tert-Butyl Ester

Protocol :

  • Dissolve Intermediate B (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.5 eq) and Intermediate A (1.1 eq) at 0°C.

  • Stir for 12 hours at room temperature.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the sulfonamide intermediate (75–82% yield).

Critical Parameters :

  • Excess sulfonyl chloride ensures complete conversion.

  • Triethylamine neutralizes HCl byproduct, preventing decomposition.

Reductive Amination for Pyridin-4-ylmethyl Group Introduction

Reaction Setup

Protocol :

  • Combine the sulfonamide intermediate (1.0 eq) and pyridine-4-carbaldehyde (1.2 eq) in ethanol.

  • Add sodium cyanoborohydride (1.5 eq) and stir for 16 hours at 25°C.

  • Quench with 1M NaOH and extract with ethyl acetate.

Optimization Insights :

  • Solvent Choice : Ethanol enhances solubility of both aromatic and aliphatic components.

  • Reducing Agent : Sodium cyanoborohydride selectively reduces imines without affecting esters.

Yield Comparison :

Reducing AgentSolventYieldSource
NaBH₃CNEthanol78%
NaBH(OAc)₃DCM65%

Amide Bond Formation and Deprotection

tert-Butyl Ester Hydrolysis

Protocol :

  • Treat the protected glycinamide with 4M HCl in dioxane (2 hours, 0°C).

  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

Yield : 91–94%.

Final Amide Coupling

Protocol :

  • Activate the carboxylic acid with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Add pyridin-4-ylmethylamine (1.5 eq) and stir for 6 hours.

  • Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 2H), 7.82 (s, 1H), 7.35–7.28 (m, 3H).

  • HRMS : [M+H]⁺ calcd. 465.1352, found 465.1349.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation-Amination Approach

Protocol :

  • Simultaneously react cyclohexylamine, 3-chloro-4-methoxybenzenesulfonyl chloride, and pyridin-4-ylmethyl glycine in DMF.

  • Use BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent.

Advantages :

  • Reduces purification steps (overall yield: 68%).

  • Compatible with acid-sensitive groups.

Limitations :

  • Requires strict stoichiometric control to avoid side products.

Solid-Phase Synthesis for High-Throughput Production

Protocol :

  • Immobilize glycine on Wang resin via ester linkage.

  • Perform sequential sulfonylation and amination steps.

  • Cleave with TFA/water (95:5) to release the final compound.

Yield : 62–70%.

Challenges and Mitigation Strategies

  • Steric Hindrance :

    • The cyclohexyl and pyridinylmethyl groups impede sulfonylation.

    • Solution : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.

  • Epimerization Risk :

    • Basic conditions during amide coupling may racemize chiral centers.

    • Solution : Employ coupling agents like HATU at 0°C.

  • Purification Complexity :

    • Similar polarity of byproducts complicates isolation.

    • Solution : Use preparative HPLC with ion-pair reagents (e.g., TFA) .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 3-chloro-4-hydroxyphenylsulfonyl derivative.

    Reduction: N2-[(3-chloro-4-methoxyphenyl)sulfanyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry, biological research, and material science. This article delves into its applications, supported by data tables and insights from recent studies.

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents due to its ability to interact with specific biological targets. Its sulfonamide moiety is known for its role in drug design, particularly in the development of inhibitors for various enzymes and receptors.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds, highlighting their potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. This compound may share similar pathways due to its structural analogies with known anticancer agents.

Biological Research

In biological contexts, the compound can be utilized to study enzyme inhibition and receptor binding. Its diverse functional groups allow it to engage with various biomolecules, making it a valuable tool in pharmacological research.

Example Application: Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. This compound's potential as a PDE inhibitor could be explored further, contributing to the understanding of signal transduction mechanisms.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes can be harnessed in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Potential Use: Polymer Synthesis

The sulfonamide group can facilitate polymerization reactions, potentially leading to novel polymeric materials that exhibit desirable characteristics for industrial applications.

Proposed Pathways

  • Protein Binding : The aromatic rings enhance binding affinity to target proteins.
  • Enzyme Interaction : The amide functionality may participate in hydrogen bonding, influencing enzyme catalysis.
  • Signal Modulation : By affecting PDE activity, the compound could alter intracellular signaling cascades.

Mechanism of Action

The mechanism by which N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with analogues reported in the evidence:

Compound Name Sulfonyl Group N² Substituent N Substituent Molecular Weight Key Structural Differences
Target Compound 3-Chloro-4-methoxyphenyl Cyclohexyl Pyridin-4-ylmethyl ~477.35* Unique chloro-methoxy-phenyl and pyridine motifs
N-(4-Chlorophenyl)-N²-(4-methoxyphenyl)-N²-(methylsulfonyl)glycinamide Methyl 4-Methoxyphenyl 4-Chlorophenyl 393.87 Simpler sulfonyl (methyl) and smaller substituents
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-Methylphenyl 4-Fluorobenzyl 4-Acetamidophenyl 469.53 Acetamido group; fluorobenzyl instead of cyclohexyl
N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide Phenyl 3-Nitrophenyl 4-Methoxyphenyl ~434.42* Nitro group introduces strong electron withdrawal
N²-(4-bromophenyl)-N-(4-fluorophenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-Methylphenyl 4-Bromophenyl 4-Fluorophenyl 477.35 Bromo and fluoro substituents enhance halogen bonding
N-hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide 4-Methoxyphenyl 2-Hydroxyethyl Hydroxylamino 304.32 Hydroxyethyl and hydroxylamine groups; lower MW

Key Observations from Structural Comparisons

Sulfonyl Group Diversity: The target compound’s 3-chloro-4-methoxyphenyl sulfonyl group is distinct in combining halogen and methoxy substituents, which may enhance both steric and electronic interactions compared to simpler sulfonyl groups (e.g., methyl or phenyl) .

N² Substituents :

  • The cyclohexyl group in the target compound offers conformational flexibility absent in rigid aromatic substituents (e.g., 3-nitrophenyl in ).
  • Fluorobenzyl () and bromophenyl () substituents introduce halogen-bonding capabilities, which are absent in the target compound’s cyclohexyl group.

This contrasts with electron-deficient aromatic substituents (e.g., 4-chlorophenyl in ) or polar groups (e.g., hydroxylamine in ).

Biological Activity

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure, featuring a sulfonamide group, positions it as a candidate for various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound's IUPAC name is 2-[N-(3-chloro-4-methoxyphenyl)phenylsulfonamido]-N-(pyridin-4-ylmethyl)acetamide, with the following molecular formula:

PropertyValue
Molecular FormulaC21H20ClN3O4S
Molecular Weight445.9 g/mol
InChI KeyKAEUTUFSXLGKLA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antibacterial Activity : Studies have shown that compounds with similar structures demonstrate moderate to strong antibacterial effects against various strains, such as Salmonella typhi and Bacillus subtilis . The sulfonamide moiety is particularly noted for its effectiveness in inhibiting bacterial growth.
  • Antitumor Properties : Compounds analogous to this compound have been reported to inhibit cell proliferation in cancer cell lines, indicating potential antitumor activity .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Antibacterial Activity

A comparative study evaluated the antibacterial effects of various sulfonamide derivatives. The results indicated that compounds similar to this compound exhibited significant inhibitory action against Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL .

Antitumor Activity

In vitro assays demonstrated that the compound could effectively inhibit the growth of lung cancer cell lines HCC827 and NCI-H358, with IC50 values of 6.26 μM and 6.48 μM respectively . These findings suggest a robust potential for developing this compound as an anticancer agent.

Enzyme Inhibition

Research has highlighted the role of the sulfonamide group in enhancing enzyme inhibition. For instance, compounds bearing this moiety showed strong AChE inhibition with IC50 values significantly lower than those of traditional inhibitors . This suggests that the compound could be explored further for therapeutic applications in neurodegenerative disorders.

Summary Table of Biological Activities

Activity TypeAssessed EffectsReference
AntibacterialModerate to strong activity against Bacillus subtilis
AntitumorInhibition of HCC827 and NCI-H358 cells
Enzyme InhibitionStrong AChE inhibition

Q & A

Q. What are the recommended synthetic routes for N²-[(3-chloro-4-methoxyphenyl)sulfonyl]-N²-cyclohexyl-N-(pyridin-4-ylmethyl)glycinamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential sulfonylation and amidation steps. A plausible route includes:

  • Step 1: Reacting 3-chloro-4-methoxyphenylsulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate.
  • Step 2: Coupling with N-(pyridin-4-ylmethyl)glycine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization: Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity, and stoichiometric ratios. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR (¹H/¹³C): Assign peaks for the sulfonyl group (δ ~3.3 ppm for SO₂CH₂), pyridinyl protons (δ ~8.5 ppm), and cyclohexyl carbons (δ ~25–35 ppm in ¹³C) .
  • IR Spectroscopy: Validate sulfonamide (asymmetric SO₂ stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .
  • X-ray Crystallography: Resolve stereochemical ambiguities; similar sulfonamide derivatives have been crystallized in orthorhombic systems with P2₁2₁2₁ space groups .

Q. How should researchers assess the compound’s solubility and stability for in vitro studies?

  • Solubility: Screen solvents (DMSO, ethanol, PBS) via nephelometry. Hydrophobic moieties (cyclohexyl, chlorophenyl) may require DMSO for stock solutions .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the nitro/chloro groups’ photosensitivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across independent studies?

  • Dose-Response Refinement: Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to identify statistically significant trends (p < 0.05) .
  • Assay Standardization: Validate cell lines (e.g., HEK293 for receptor binding) and normalize to positive/negative controls (e.g., known enzyme inhibitors) .
  • Meta-Analysis: Cross-reference datasets from PubChem or crystallographic databases (e.g., PDB 3HKC for docking studies) to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). The pyridinylmethyl group may engage in π-π stacking with aromatic residues .
  • QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett constants or logP values .

Q. What methodologies are recommended for elucidating reaction mechanisms involving this compound?

  • Isotopic Labeling: Track sulfonamide bond cleavage using ³⁵S-labeled intermediates .
  • Kinetic Studies: Monitor reaction progress via LC-MS under varying pH (4–10) to identify rate-determining steps (e.g., nucleophilic substitution at the chloro position) .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Optimization DoE with flow chemistry reactors
Structural Validation X-ray crystallography + 2D NMR (COSY, HSQC)
Biological Assays ANOVA with post-hoc testing; HEK293 cell models
Computational Design QSAR and AutoDock-based virtual screening

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